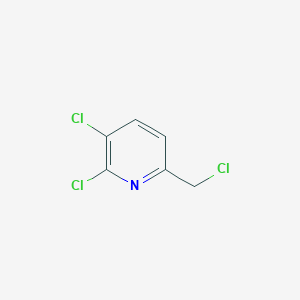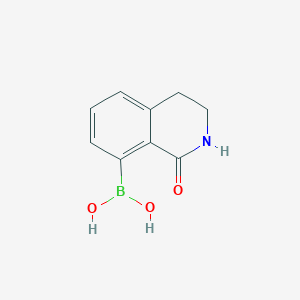
Ethyl 3-Hydroxy-3-(3-methyl-2-thienyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-Hydroxy-3-(3-methyl-2-thienyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group, a thienyl ring, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-Hydroxy-3-(3-methyl-2-thienyl)propanoate can be synthesized through the asymmetric reduction of ethyl 3-oxo-3-(3-methyl-2-thienyl)propanoate. This reduction can be catalyzed by ketoreductases, which are enzymes that facilitate the conversion of ketones to alcohols with high enantioselectivity . The reaction typically involves the use of NADPH as a cofactor and is carried out under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using biocatalysis. Whole-cell biocatalysts, such as engineered strains of microorganisms, can be employed to achieve high yields and enantioselectivity. The use of biocatalysts offers advantages such as reduced environmental impact and lower production costs .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-Hydroxy-3-(3-methyl-2-thienyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The thienyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions on the thienyl ring can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Ethyl 3-oxo-3-(3-methyl-2-thienyl)propanoate.
Reduction: Ethyl 3-hydroxy-3-(3-methyl-2-thienyl)propanol.
Substitution: Various substituted thienyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-Hydroxy-3-(3-methyl-2-thienyl)propanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of fine chemicals and as a building block in material science
Mecanismo De Acción
The mechanism of action of Ethyl 3-Hydroxy-3-(3-methyl-2-thienyl)propanoate involves its interaction with specific enzymes and molecular targets. In biocatalytic processes, the compound is reduced by ketoreductases, which facilitate the transfer of electrons from NADPH to the ketone group, resulting in the formation of the hydroxy group. This reaction is highly enantioselective, ensuring the production of a single enantiomer .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-Hydroxy-3-(2-thienyl)propanoate: Similar structure but lacks the methyl group on the thienyl ring.
Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate: Similar structure with the methyl group positioned differently on the thienyl ring.
Ethyl 3-Hydroxy-3-(3-ethyl-2-thienyl)propanoate: Similar structure with an ethyl group instead of a methyl group on the thienyl ring
Uniqueness
Ethyl 3-Hydroxy-3-(3-methyl-2-thienyl)propanoate is unique due to the specific positioning of the methyl group on the thienyl ring, which can influence its reactivity and interaction with enzymes. This structural feature can result in different enantioselectivity and reaction outcomes compared to its analogs.
Propiedades
Fórmula molecular |
C10H14O3S |
|---|---|
Peso molecular |
214.28 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C10H14O3S/c1-3-13-9(12)6-8(11)10-7(2)4-5-14-10/h4-5,8,11H,3,6H2,1-2H3 |
Clave InChI |
QKBMEQFIFFYOPO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=C(C=CS1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Chloro-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15332610.png)



![7-(Bromomethyl)benzo[d]oxazole](/img/structure/B15332622.png)



